molecular formula C18H25N3O3 B2469012 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320857-94-9

6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one

Katalognummer B2469012
CAS-Nummer: 2320857-94-9
Molekulargewicht: 331.416
InChI-Schlüssel: KMPSHRPKMISKSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one, also known as CPI-455, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.

Wirkmechanismus

6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one is a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their overexpression has been implicated in the development of cancer. This compound binds to the bromodomain of BET proteins and prevents their interaction with chromatin, leading to the downregulation of oncogenic gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BET proteins, with minimal impact on other cellular processes. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one is its selectivity for BET proteins, which reduces the risk of off-target effects. However, the use of this compound in lab experiments is limited by its low solubility and stability, which can affect its efficacy.

Zukünftige Richtungen

There are several potential future directions for the study of 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one. One area of interest is the development of more potent and selective BET inhibitors based on the structure of this compound. Another potential direction is the investigation of the combination of this compound with other anti-cancer agents to enhance its efficacy. Additionally, the use of this compound as a tool compound to study the role of BET proteins in cancer and other diseases is an area of ongoing research.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer. Its selective inhibitory effect on BET proteins and anti-inflammatory properties make it an attractive candidate for further study. While there are limitations to its use in lab experiments, ongoing research into the development of more potent and selective BET inhibitors and the investigation of its use in combination with other anti-cancer agents may lead to the development of new and effective cancer therapies.

Synthesemethoden

The synthesis of 6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one involves a multi-step process that includes the preparation of key intermediates, followed by the coupling of the intermediates to form the final product. The synthesis of this compound has been described in detail in a research article published by Gao et al. (2016).

Wissenschaftliche Forschungsanwendungen

6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one has been extensively studied in preclinical models of cancer, including breast cancer, ovarian cancer, and leukemia. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that this compound can inhibit tumor growth and prolong survival in mouse models of cancer.

Eigenschaften

IUPAC Name

6-cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-17-7-6-15(13-4-5-13)19-21(17)14-8-10-20(11-9-14)18(23)16-3-1-2-12-24-16/h6-7,13-14,16H,1-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPSHRPKMISKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.